Cas no 931-49-7 (1-ETHYNYLCYCLOHEXENE)

1-ETHYNYLCYCLOHEXENE structure
1-ETHYNYLCYCLOHEXENE structure
Product Name:1-ETHYNYLCYCLOHEXENE
CAS-nummer:931-49-7
MF:C8H10
MW:106.165002346039
MDL:MFCD00001568
CID:805353
PubChem ID:354334103
Update Time:2024-10-26

1-ETHYNYLCYCLOHEXENE Chemische en fysische eigenschappen

Naam en identificatie

    • 1-ETHYNYLCYCLOHEXENE
    • 1-Ethynyl-1-cyclohexene
    • Cyclohexene, 1-ethynyl-
    • 1-cyclohexenylacetylene
    • 1-Ethinylcyclohexen
    • 1-ethvnvlcvclohexene
    • 1-ethynyl-cyclohexen
    • 1-ethynyl-cyclohexene
    • cyclohex-1-en-1-ylacetylene
    • Cyclohexene,1-ethynyl
    • cyclohexenyl-acetylene
    • ethynylcyclohexene
    • (1-Cyclohexenyl)acetylene
    • 1-Ethynylcyclohexene (ACI)
    • (1-Cyclohexenyl)ethyne
    • 1-Cyclohexen-1-ylacetylene
    • 1-Cyclohexen-1-ylethyne
    • Cyclohex-1-enylacetylene
    • SY045891
    • DTXSID5073244
    • cyclohexenylacetylene
    • UNII-7TJ42SRP2Z
    • NS00039527
    • 1-Cyclohexene, 1-ethynyl-
    • CHEMBL232741
    • Cyclohexene,1-ethynyl-
    • F14623
    • LS-13420
    • MFCD00001568
    • 1-ethynylcyclohex-1-ene
    • Q27268833
    • AKOS015916120
    • 931-49-7
    • 7TJ42SRP2Z
    • InChI=1/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H
    • 1-Ethynylcyclohexene, 99%
    • E1178
    • CS-0186341
    • MDL: MFCD00001568
    • Inchi: 1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2
    • InChI-sleutel: DKFHWNGVMWFBJE-UHFFFAOYSA-N
    • LACHT: C#CC1CCCCC=1

Berekende eigenschappen

  • Exacte massa: 106.07800
  • Monoisotopische massa: 106.078250319g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 8
  • Aantal draaibare bindingen: 0
  • Complexiteit: 143
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • Dichtheid: 0.903 g/mL at 25 °C(lit.)
  • Smeltpunt: No data available
  • Kookpunt: 151°C(lit.)
  • Vlampunt: 华氏:84.2 °F
    摄氏:29 °C
  • Brekindex: n20/D 1.496(lit.)
  • PSA: 0.00000
  • LogboekP: 2.12000
  • Gevoeligheid: 对热敏感
  • Dampfdruk: 5.1±0.1 mmHg at 25°C
  • λ max: 224(EtOH)(lit.)

1-ETHYNYLCYCLOHEXENE Beveiligingsinformatie

1-ETHYNYLCYCLOHEXENE Douanegegevens

  • HS-CODE:2902199090
  • Douanegegevens:

    中国海关编码:

    2902199090

    概述:

    2902199090 其他环烷烃、环烯烃及环萜烯。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:2.0%。普通关税:30.0%

    申报要素:

    品名, 成分含量

    Summary:

    2902199090 other cyclanes, cyclenes and cyclotherpenes。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:2.0%。General tariff:30.0%

1-ETHYNYLCYCLOHEXENE Prijsmeer >>

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1-ETHYNYLCYCLOHEXENE Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Pentane
Referentie
Photochemistry of strained cycloalkynes
Meier, Herbert; Koenig, Peter, Nouveau Journal de Chimie, 1986, 10(8-9), 437-8

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: Ammonium tetrafluoroborate ,  Ruthenium, dichlorobis[μ-(methanethiolato)]bis[(1,2,3,4,5-η)-1,2,3,4,5-pentameth… Solvents: 1,2-Dichloroethane ;  rt; rt → 60 °C; 15 min, 60 °C
Referentie
Ruthenium-catalyzed propargylic substitution reactions of propargylic alcohols with oxygen-, nitrogen-, and phosphorus-centered nucleophiles
Nishibayashi, Yoshiaki; Milton, Marilyn Daisy; Inada, Youichi; Yoshikawa, Masato; Wakiji, Issei; et al, Chemistry - A European Journal, 2005, 11(5), 1433-1451

Productiemethode 3

Reactievoorwaarden
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referentie
The Stille reaction
Farina, Vittorio; Krishnamurthy, Venkat; Scott, William J., Organic Reactions (Hoboken, 1997, 50,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 3 h, rt
Referentie
ZnII- and AuI-Catalyzed Regioselective Hydrative Oxidations of 3-En-1-ynes with Selectfluor. Realization of 1,4-Dioxo and 1,4-Oxohydroxy Functionalizations
Jadhav, Appaso Mahadev; Gawade, Sagar Ashok; Vasu, Dhananjayan; Dateer, Ramesh B.; Liu, Rai-Shung, Chemistry - A European Journal, 2014, 20(7), 1813-1817

Productiemethode 5

Reactievoorwaarden
Referentie
Formation of α,β-unsaturated ketones from the gas-phase pyrolysis of α-substituted propargyl esters
Trahanovsky, Walter S.; Emeis, Susan L., Journal of the American Chemical Society, 1975, 97(13), 3773-7

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Copper sulfate
Referentie
Kinetic study of the Diels-Alder reaction of branched and nonbranched disymmetric dienophiles
Gillois-Doucet, Jeannine; Rumpf, Paul, Compt. rend., 1956, 243, 853-6

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  0 °C; 5 h, rt; rt → 0 °C
1.2 Solvents: Water ;  cooled
Referentie
Borylation of Propargylic Substrates by Bimetallic Catalysis. Synthesis of Allenyl, Propargylic, and Butadienyl Bpin Derivatives
Zhao, Tony S. N.; Yang, Yuzhu; Lessing, Timo; Szabo, Kalman J., Journal of the American Chemical Society, 2014, 136(21), 7563-7566

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Alumina
Referentie
Analogs of vitamin A
Sobotka, Harry; Chanley, J. D., Journal of the American Chemical Society, 1948, 70, 3914-18

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Isopropanol Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl][[2,2′-(phenylphosp… Solvents: 1,2-Dichloroethane ;  2 h, rt → 60 °C; cooled
Referentie
Preparation of Thiolate-Bridged Dinuclear Ruthenium Complexes Bearing a Phosphine Ligand and Application to Propargylic Reduction of Propargylic Alcohols with 2-Propanol
Yuki, Masahiro; Miyake, Yoshihiro; Nishibayashi, Yoshiaki, Organometallics, 2010, 29(22), 5994-6001

Productiemethode 10

Reactievoorwaarden
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referentie
Stereospecific palladium-catalyzed coupling reactions of vinyl iodides with acetylenic tin reagents
Stille, J. K.; Simpson, James H., Journal of the American Chemical Society, 1987, 109(7), 2138-52

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine
Referentie
Photosensitized cis/trans isomerization of 1-(1-propenyl)cycloalkenes
Inman, Wayne D.; Sanchez, Kenneth A. J.; Chaidez, Manuel A.; Paulson, Donald R., Journal of Organic Chemistry, 1989, 54(20), 4872-81

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  0 °C; 5 h, rt
1.2 Reagents: Water ;  rt
Referentie
Unearthing the Subtleties of Rhodium(II)-Catalyzed Carbenoid Cycloadditions to Furans with an N-Sulfonyl-1,2,3-triazole Probe
Bettencourt, Christian J.; Krainz, Tanja; Chow, Sharon; Parr, Brendan T. ; Tracy, William F. ; et al, Organic Letters, 2022, 24(50), 9290-9295

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  rt
Referentie
Dual Proton/Silver-Catalyzed Serial (5+2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes
Zhu, Hai-Tao ; Liang, Chun-Miao; Li, Ting-Yan; Li, Lin-Yan; Zhang, Rui-Ling; et al, Journal of Organic Chemistry, 2023, 88(6), 3409-3423

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Referentie
Iron(II)-Based Metalloradical Activation: Switch from Traditional Click Chemistry to Denitrogenative Annulation
Roy, Satyajit; Khatua, Hillol; Das, Sandip Kumar; Chattopadhyay, Buddhadeb, Angewandte Chemie, 2019, 58(33), 11439-11443

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Diethyl ether ,  Pyridine
Referentie
The synthesis and reduction of some polyfunctional acetylene compounds
Newman, Melvin S.; Waltcher, Irving; Ginsberg, Helen F., Journal of Organic Chemistry, 1952, 17, 962-70

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
Referentie
Dual Gold-Catalyzed Formal Tetradehydro-Diels-Alder Reactions for the Synthesis of Carbazoles and Indolines
Wang, Hong-Fa; Wang, Shi-Yue; Qin, Tian-Zhu; Zi, Weiwei, Chemistry - A European Journal, 2018, 24(68), 17911-17914

Productiemethode 17

Reactievoorwaarden
1.1 2 h, 40 °C
1.2 Reagents: Oxonium
Referentie
Lithium chloroacetylide
Reich, Ieva L.; Reich, Hans J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  0 °C; 5 h, rt; rt → 0 °C
1.2 Reagents: Water ;  cooled
Referentie
Copper-catalyzed silylation reactions of propargyl epoxides: easy access to 2,3-allenols and stereodefined alkenes
Chang, Xi-Hao; Liu, Zheng-Li; Luo, Yun-Cheng; Yang, Chao; Liu, Xiao-Wei; et al, Chemical Communications (Cambridge, 2017, 53(67), 9344-9347

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Tosyl chloride Solvents: Pyridine
Referentie
Acetylenic compounds. XXVII. The preparation and properties of the p-toluenesulfonates of acetylenic alcohols
Eglinton, G.; Whiting, M. C., Journal of the Chemical Society, 1950, 3650, 3650-6

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Aluminum sulfate
Referentie
New synthetic rubbers. II. Homologs of chloroprene and their polymers
Carothers, Wallace H.; Coffman, Donald D., Journal of the American Chemical Society, 1932, 54, 4071-6

1-ETHYNYLCYCLOHEXENE Raw materials

1-ETHYNYLCYCLOHEXENE Preparation Products

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